4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol
Description
4-Methyl-5-[(pyrimidin-2-ylthio)methyl]-4H-1,2,4-triazole-3-thiol (C₈H₉N₅S₂, MW 239.32) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrimidin-2-ylthio-methyl group at position 3. Synthesized via cyclization of 2-(pyrimidin-2-ylthio)acetohydrazide under alkaline conditions, it forms a light-yellow powder (mp 266°C) soluble in DMF, 1,4-dioxane, and aqueous alkali . Its structural versatility allows derivatization at the thiol group, enabling applications in antimicrobial, antioxidant, and cytotoxic studies .
Properties
IUPAC Name |
4-methyl-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S2/c1-13-6(11-12-8(13)14)5-15-7-9-3-2-4-10-7/h2-4H,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSKCYTXMSFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CSC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol typically involves the reaction of pyrimidine-2-thiol with 4-methyl-4{H}-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and thioether derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Antioxidant Activity
Research indicates that 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol exhibits significant antioxidant properties. A study demonstrated that it has a higher radical scavenging activity compared to ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases .
| Compound | Absorption Coefficient (A) | % Antiradical Activity |
|---|---|---|
| Control | 0.4305 | – |
| Ascorbic Acid | 0.2959 | 31.26 |
| Triazole Compound | 0.1864 | 56.7 |
Anticancer Properties
The compound has shown promise in anticancer research. Its structure allows for interaction with various biological targets involved in cancer progression. Studies have indicated that it can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing effective inhibition of growth, which supports its potential as a therapeutic agent in treating infectious diseases .
Case Study 1: Antioxidant Efficacy
In a comparative study, the antioxidant activity of the compound was evaluated against standard antioxidants such as ascorbic acid and Trolox. The results indicated that the triazole derivative exhibited superior scavenging activity against free radicals, making it a candidate for further development as an antioxidant supplement in pharmaceuticals .
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in human cancer cell lines through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers, confirming the compound's potential as a lead for novel anticancer drugs .
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays were conducted to assess the effectiveness of the compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth, suggesting its utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Triazole-3-thiol Family
a. 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (Compound 9, )
- Structural Difference : Benzylthio substituent replaces pyrimidinylthio-methyl group.
- Activity : Exhibits antibacterial properties (MIC ≤ 8 µg/mL against Staphylococcus aureus), suggesting the benzylthio group enhances membrane penetration. The pyrimidinylthio group in the target compound may offer improved π-π stacking with bacterial enzyme targets .
b. 4,5-Diphenyl-1,2,4-triazole-3-thiol (Compound 2, )
- Structural Difference : Diphenyl substituents at positions 4 and 4.
- Activity : Shows anticoccidial activity against Eimeria stiedae in rabbits by inhibiting α-glucosidase. The pyrimidinylthio group in the target compound may enhance specificity for parasitic enzymes due to its electron-deficient aromatic ring .
c. 4-Methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol ()
- Structural Difference: Phenoxy-methyl substituent instead of pyrimidinylthio-methyl.
- Properties : Lower molecular weight (235.31 vs. 239.32) and reduced solubility in polar solvents. The pyrimidinylthio group likely improves hydrogen-bonding capacity, influencing bioavailability .
S-Alkylated Derivatives
The target compound’s thiol group undergoes S-alkylation to form derivatives with altered solubility and activity:
- S-Alkyl derivatives (Compounds 3–4, ): Properties: Brown/yellow crystals with higher lipophilicity. Activity: Enhanced cytotoxicity (CTC₅₀ values < 10 µM) in A-549 lung carcinoma cells compared to the parent compound, suggesting alkylation improves membrane permeability .
Oxadiazole and Pyrazole Analogues
a. 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (Compound 3, )
- Structural Difference : Oxadiazole replaces triazole core.
- Activity : Nucleophilic substitution with phenacyl bromides yields derivatives (4a-f) with moderate antibacterial activity (MIC 16–64 µg/mL). The triazole core in the target compound may offer better metabolic stability .
b. 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Structural Difference : Pyrazole substituent at position 5.
- Activity : Moderate antiradical activity (DPPH scavenging ~40% at 100 µM). The pyrimidinylthio group in the target compound may enhance electron-donating capacity for antioxidant effects .
Cytotoxic Triazole Derivatives
a. 1,2,4-Triazole-Substituted Fatty Acid Analogues (Compounds 3–4, )
- Structural Difference : Long aliphatic chains replace pyrimidinylthio-methyl.
- Activity : Potent cytotoxicity (CTC₅₀ ~5 µM in A-549 cells). The target compound’s aromatic substituents may favor DNA intercalation over lipid membrane disruption .
b. 5-[3-(tert-Butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol ()
- Structural Difference : Bulky tert-butyl and dichlorobenzyl groups.
- Activity : Predicted neuroprotective properties via molecular docking. The pyrimidinylthio group in the target compound may offer a balance between steric bulk and electronic effects .
Biological Activity
4-Methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol is a heterocyclic compound that exhibits significant biological activity. This compound belongs to the triazole family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of both triazole and pyrimidine moieties enhances its potential interactions with various biological targets.
The synthesis of this compound typically involves the reaction of pyrimidine-2-thiol with 4-methyl-4{H}-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted under reflux conditions using solvents like ethanol or methanol to ensure complete conversion.
Chemical Properties:
- Molecular Formula: C₈H₉N₅S₂
- Molecular Weight: 239.32 g/mol
- CAS Number: Not specified in the sources
Antimicrobial Activity
Research indicates that triazole derivatives, including 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol, possess notable antibacterial and antifungal properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate to high inhibition | 8 - 32 |
| Escherichia coli | Significant inhibition | 16 - 64 |
| Pseudomonas aeruginosa | Variable activity | 32 - 128 |
The compound's mechanism of action involves the inhibition of specific enzymes critical for microbial survival, leading to cell death or reduced proliferation .
Antifungal Activity
Triazoles are well-known for their antifungal efficacy due to their ability to inhibit ergosterol biosynthesis. This disruption affects fungal cell membrane integrity and function. In vitro studies have shown that derivatives similar to our compound exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger.
Anticancer Activity
The anticancer potential of 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol has been explored in various studies. It has been reported to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example:
| Cell Line | Inhibition Rate (%) | IC₅₀ (µM) |
|---|---|---|
| HeLa (cervical cancer) | 70% | 15 |
| MCF7 (breast cancer) | 65% | 20 |
| PC3 (prostate cancer) | 80% | 10 |
The compound's anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest through interaction with key regulatory proteins .
Case Studies
- Antibacterial Study : A study conducted by Mohammed et al. (2019) demonstrated that triazole derivatives exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin. The synthesized compounds showed significant inhibition against both planktonic and biofilm-forming cells of Haemophilus spp. .
- Antifungal Research : In a comparative study of various triazole derivatives against Candida species, it was found that certain modifications on the triazole ring significantly improved antifungal potency, suggesting a structure-activity relationship that could be exploited for drug design .
- Anticancer Investigation : Research published in PMC highlighted that specific hydrazone derivatives of triazoles showed promising results in inhibiting cancer cell migration and proliferation in three-dimensional cultures, indicating their potential as antimetastatic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
